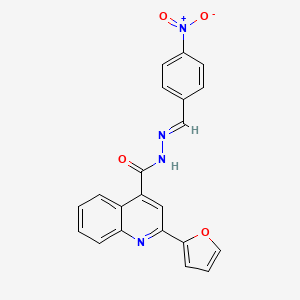
4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine, also known as DNTT, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DNTT belongs to the class of thiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in various biological processes. For example, this compound has been shown to inhibit the activity of acetylcholinesterase by binding to its active site and preventing the hydrolysis of acetylcholine, which is a neurotransmitter involved in cognitive function. This compound has also been shown to inhibit the activation of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the dose and duration of treatment. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain and improve cognitive function. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. However, the exact biochemical and physiological effects of this compound are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is its potent inhibitory activity against certain enzymes and signaling pathways, which makes it a promising candidate for the development of drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Another limitation of this compound is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
For research on 4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine include the development of more efficient synthesis methods, the investigation of its potential applications in other fields of scientific research, such as microbiology and immunology, and the evaluation of its safety and efficacy in clinical trials. Other future directions include the investigation of the structure-activity relationship of this compound and the development of analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-nitroaniline in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction proceeds through nucleophilic substitution of the isothiocyanate group by the amino group, followed by cyclization of the resulting intermediate to form the thiazole ring. The final product is obtained by purification through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against certain enzymes, such as acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-10-3-8-14(11(2)9-10)15-16(23-17(18)19-15)12-4-6-13(7-5-12)20(21)22/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYMDLRJJKKEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5715951.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5715952.png)
![4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino]benzenesulfonamide](/img/structure/B5715959.png)
![6-[(2,4-dichlorobenzyl)thio]-9H-purin-2-amine](/img/structure/B5715965.png)




![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)


![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)
